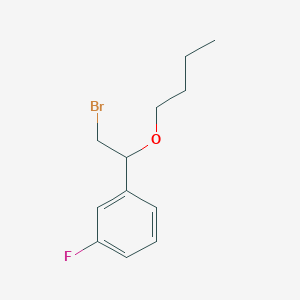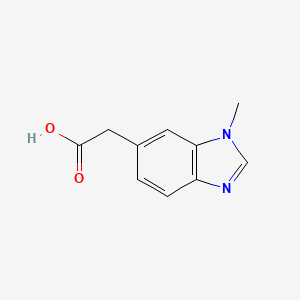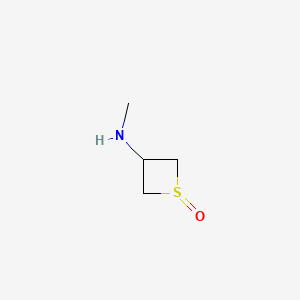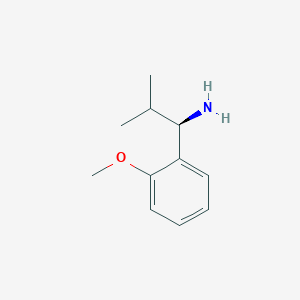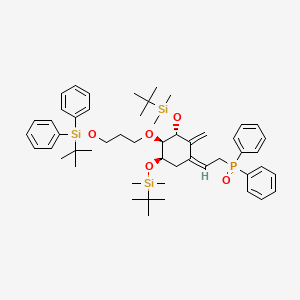
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound characterized by multiple silyl ether groups and a phosphine oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups. The key steps include:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Cyclohexylidene Ring: Through a series of cyclization reactions.
Introduction of the Phosphine Oxide Moiety: Using diphenylphosphine oxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound can be used to study the effects of silyl ether groups on biological activity and stability.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its silyl ether and phosphine oxide groups. These interactions can affect various pathways, including those involved in oxidation-reduction reactions and molecular stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)phosphine oxide
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine
Uniqueness
The uniqueness of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its specific combination of silyl ether and phosphine oxide groups, which confer unique reactivity and stability properties compared to similar compounds.
Eigenschaften
Molekularformel |
C52H75O5PSi3 |
|---|---|
Molekulargewicht |
895.4 g/mol |
IUPAC-Name |
3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C52H75O5PSi3/c1-41-42(36-39-58(53,43-28-19-15-20-29-43)44-30-21-16-22-31-44)40-47(56-59(11,12)50(2,3)4)49(48(41)57-60(13,14)51(5,6)7)54-37-27-38-55-61(52(8,9)10,45-32-23-17-24-33-45)46-34-25-18-26-35-46/h15-26,28-36,47-49H,1,27,37-40H2,2-14H3/b42-36-/t47-,48-,49-/m1/s1 |
InChI-Schlüssel |
ZMORZUUWDXVEOG-BUKGRURPSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]([C@@H]1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C(C1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)

